Mitorubrinic acid, (S)-

説明

Mitorubrinic acid, (S)- is a fungal metabolite primarily produced by the mold form of the fungus Penicillium marneffei. It is a yellow pigment that plays a significant role in the virulence of this thermal dimorphic fungus, which causes respiratory, skin, and systemic mycosis in China and Southeast Asia . The compound is part of the azaphilone class of fungal metabolites, known for their diverse biological activities .

準備方法

Synthetic Routes and Reaction Conditions: Mitorubrinic acid can be synthesized through polyketide synthase pathways. The genes pks11 and pks12 are responsible for its biosynthesis in Penicillium marneffei . The synthetic route involves the sequential use of these genes to produce mitorubrinol and mitorubrinic acid.

Industrial Production Methods: Industrial production of mitorubrinic acid is not well-documented, but it can be inferred that large-scale fermentation of Penicillium marneffei under controlled conditions could be a viable method. The fermentation process would involve optimizing the growth conditions to maximize the yield of mitorubrinic acid.

化学反応の分析

Types of Reactions: Mitorubrinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include derivatives of mitorubrinic acid with altered functional groups, which can have different biological activities and applications.

科学的研究の応用

Mitorubrinic acid exhibits notable biological properties, including:

- Antiviral Activity : It has been identified as a natural inhibitor of bovine leukemia virus protease, which is crucial for viral replication. In high-throughput screening assays, mitorubrinic acid demonstrated stronger inhibitory effects than established antiviral drugs like amprenavir. Importantly, it exhibited this activity without cytotoxic effects on host cells .

- Antifungal Properties : The compound induces the formation of chlamydospore-like cells in fungi, which may enhance fungal survival under stress conditions. This property is particularly relevant in the context of pathogenic fungi such as Penicillium marneffei, where mitorubrinic acid contributes to virulence by improving intracellular survival in macrophages .

- Enzyme Inhibition : Mitorubrinic acid inhibits trypsin with an IC50 value of 41 μmol/L and has been shown to inhibit telomerase activity in human leukemia cells at concentrations as low as 50 μM .

Synthesis and Structural Insights

The total synthesis of mitorubrinic acid has been achieved through a series of chemical reactions that highlight its structural complexity. The synthesis involves the oxidative dearomatization of an isocoumarin intermediate, leading to the formation of the azaphilone nucleus with a disubstituted carboxylic acid side chain. The compound can be synthesized in a 12-step process with an overall yield of approximately 5% . This synthetic pathway not only provides insights into the compound's structure but also facilitates further research into its derivatives and analogs.

Potential Therapeutic Applications

Given its biological activities, mitorubrinic acid holds promise for various therapeutic applications:

- Antiviral Drug Development : Its efficacy against bovine leukemia virus positions it as a candidate for developing antiviral therapies aimed at similar viral infections in humans or livestock.

- Fungal Infection Treatment : The antifungal properties suggest potential use in treating infections caused by pathogenic fungi, particularly in immunocompromised patients.

- Cancer Research : The inhibition of telomerase activity indicates possible applications in cancer therapy, as telomerase is often reactivated in cancer cells, allowing them to proliferate indefinitely.

Case Studies and Research Findings

Several case studies have highlighted the significance of mitorubrinic acid in scientific research:

作用機序

Mitorubrinic acid is part of the azaphilone class of fungal metabolites, which includes compounds like lunatoic acid A, sclerotiorin, and citrinin . These compounds share similar structural features and biological activities but differ in their specific effects and applications. Mitorubrinic acid is unique due to its role in fungal virulence and its ability to induce chlamydospore-like cells .

類似化合物との比較

- Lunatoic acid A

- Sclerotiorin

- Citrinin

Mitorubrinic acid stands out for its specific interactions with polyketide synthase genes and its significant role in the pathogenicity of Penicillium marneffei .

生物活性

Mitorubrinic acid, specifically the (S)-enantiomer, is a member of the azaphilone family of natural products, primarily isolated from various fungal species. This compound has garnered attention due to its diverse biological activities, including antifungal properties, effects on cellular processes in fungi, and potential implications in virulence factors of pathogenic fungi.

Chemical Structure and Synthesis

Mitorubrinic acid features a complex structure characterized by an azaphilone nucleus. The total synthesis of this compound has been achieved through various methods, with significant steps involving the oxidative dearomatization of isocoumarin intermediates to construct the azaphilone framework. The synthetic route typically involves multiple steps to achieve the desired functionalization and yield .

Antifungal Properties

Mitorubrinic acid exhibits notable antifungal activity. It has been shown to induce the formation of chlamydospore-like cells in fungi, which are critical for fungal survival and reproduction. Additionally, it inhibits trypsin with an IC50 value of 41 μmol/L, indicating its potential as a protease inhibitor in various biological systems .

Virulence Factors in Pathogenic Fungi

Research has highlighted the role of mitorubrinic acid as a virulence factor in Penicillium marneffei, a significant pathogen in Southeast Asia. Studies demonstrate that mitorubrinic acid enhances the survival of this fungus within macrophages, suggesting that it may play a crucial role in its pathogenicity. The yellow pigment associated with P. marneffei is composed of mitorubrinic acid and mitorubrinol, both synthesized via polyketide synthase (PKS) genes identified as pks11 and pks12. Knockdown experiments have shown that mutants lacking these genes exhibit reduced virulence compared to wild-type strains .

Cultivation Studies

In cultivation studies, mitorubrinic acid was detected after 96 hours, with concentrations increasing significantly over extended periods. For instance, after 164 hours of cultivation, concentrations reached 1.08 g/dm³, demonstrating its biosynthetic efficiency within fungal cultures .

Interaction with Macrophages

In vitro studies using mouse macrophage cell lines revealed that mitorubrinic acid enhances intracellular survival rates of P. marneffei. This suggests that the compound not only aids in fungal growth but also provides a protective advantage against host immune responses .

Data Summary

| Biological Activity | IC50 Value | Implications |

|---|---|---|

| Trypsin Inhibition | 41 μmol/L | Potential use as a protease inhibitor |

| Induction of Chlamydospore Formation | N/A | Enhances fungal survival and reproduction |

| Macrophage Survival Enhancement | N/A | Virulence factor in P. marneffei |

特性

IUPAC Name |

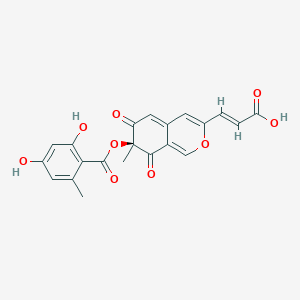

(E)-3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIWQCFXEQSFGR-SHTLVRLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)O[C@]2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58958-07-9 | |

| Record name | Mitorubrinic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058958079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MITORUBRINIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651TW1SQXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。